Topaquinone
Overview
Description
L-topaquinone is a topaquinone that has S configuration. It is a this compound and a non-proteinogenic L-alpha-amino acid.
Biological Activity
Topaquinone (TPQ), specifically 2,4,5-trihydroxyphenylalanine quinone, is a redox-active cofactor found in copper amine oxidases (CAOs). It plays a crucial role in the oxidative deamination of biogenic amines, a process essential for various metabolic pathways in living organisms. This article explores the biological activity of this compound, focusing on its biosynthesis, catalytic mechanisms, and structural characteristics.
Biosynthesis of this compound
This compound is synthesized through a post-translational modification of a specific tyrosine residue in the polypeptide chain of CAOs. This process is copper-dependent and involves the self-catalytic formation of TPQ from tyrosine, which has been extensively studied using various biochemical techniques. The biosynthesis can be influenced by mutations in the enzyme's active site that affect copper binding and TPQ formation .
The catalytic mechanism of TPQ in CAOs involves several key steps:
- Substrate Binding : The amine substrate binds to the active site of the enzyme, where TPQ is located.
- Oxidation : TPQ undergoes a redox reaction, where it is oxidized as it facilitates the conversion of the amine substrate into an aldehyde product.
- Formation of Semiquinone : During the reaction, an intermediate semiquinone form may be produced, which plays a critical role in electron transfer processes within the enzyme .
Structural Characteristics
The structure of TPQ is essential for its function. The unique protonation states of both TPQ and surrounding residues influence its reactivity and stability during catalysis. For instance, studies have shown that specific amino acids near TPQ can stabilize its conformation and affect its catalytic efficiency .
Table 1: Comparison of this compound's Structural Properties
Property | Description |
---|---|
Molecular Formula | C10H9O4N |
Redox State | Active as both oxidized and reduced forms |
Key Interactions | Forms hydrogen bonds with surrounding residues |
Protonation States | Influences catalytic activity |
Case Studies
Study 1: Copper Amine Oxidase from Arthrobacter globiformis
A detailed investigation into the CAO from Arthrobacter globiformis revealed that mutations at histidine residues involved in copper binding significantly affected TPQ formation and enzymatic activity. Mutants showed reduced catalytic efficiency, highlighting the importance of these residues in maintaining proper cofactor structure and function .
Study 2: Kinetic Analysis of TPQ Formation
Kinetic studies demonstrated that the rate of TPQ formation varies significantly depending on whether copper ions are present during enzyme activation. When Cu(II) was added aerobically to apoenzymes, TPQ biogenesis occurred at a much slower rate compared to anaerobic conditions, suggesting that oxygen plays a vital role in facilitating this process .
Research Findings
Recent research has provided insights into how conformational changes in TPQ influence its reactivity:
- A significant conformational change occurs during the transition between oxidized and reduced states of TPQ, which is essential for its catalytic function.
- The presence of bulky amino acid residues near TPQ can restrict its movement, affecting its ability to participate effectively in redox reactions .
Properties
IUPAC Name |
(2S)-2-amino-3-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11H,1,10H2,(H,14,15)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRFBISQAMHSIX-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=O)C1=O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=O)C1=O)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40982735 | |
Record name | 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40982735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Topaquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64192-68-3, 135791-48-9 | |
Record name | 6-Hydroxydopa quinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064192683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Topaquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135791489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-hydroxydopa quinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40982735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-TOPAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAG3GKA51Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Topaquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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